molecular formula C15H18N2O2 B3012700 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide CAS No. 1251633-93-8

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide

Cat. No.: B3012700
CAS No.: 1251633-93-8
M. Wt: 258.321
InChI Key: RNEYQJBSXLTFKU-UHFFFAOYSA-N
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Description

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide is a quinolinone-based compound offered for research purposes. The 4-methyl-2-oxo-1,2-dihydroquinolin-7-yl amine moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in various therapeutic agents . Quinolinone derivatives are extensively investigated for their potential as multi-target agents, particularly for their anti-inflammatory and antioxidant properties . These compounds have shown promise in inhibiting enzymes like lipoxygenase (LOX), which is a key target in inflammation and cancer research . Furthermore, structurally similar carboxamide analogues have demonstrated significant immunosuppressive effects and cytotoxic activity against various cancer cell lines, highlighting the research value of this chemical class . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the product's Certificate of Analysis (CoA) for specific data on purity and quality.

Properties

IUPAC Name

2,2-dimethyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9-7-13(18)17-12-8-10(5-6-11(9)12)16-14(19)15(2,3)4/h5-8H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEYQJBSXLTFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Pivalamide Group: The pivalamide group can be introduced through an amide coupling reaction. This involves reacting the quinoline derivative with pivaloyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide with three categories of analogs: quinoline-based derivatives, pyridine-based pivalamides, and carboxamide-containing dihydroquinolines.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Substituents (Position) Molecular Weight Key Features Potential Applications
This compound Quinoline 4-methyl, 2-oxo, 7-pivalamide 286.34* High lipophilicity, steric bulk Bromodomain inhibition (hypothesized)
CPD1 (N-(1,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide) Quinoline 1,4-dimethyl, 2-oxo, 7-acetamide 246.28 Moderate lipophilicity, smaller substituent Bromodomain fragment screening
CPD2 (N-(1,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)methanesulfonamide) Quinoline 1,4-dimethyl, 2-oxo, 7-sulfonamide 282.33 Polar sulfonamide group, enhanced solubility Fragment-based drug discovery
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine 2-chloro, 4-formyl, 6-iodo, 3-pivalamide 366.58 Halogenated pyridine, aldehyde functionality Synthetic intermediate

*Molecular weight calculated based on formula C₁₅H₁₈N₂O₂.

Key Observations:

Quinoline vs. Pyridine Core: The quinoline core in the target compound provides a larger aromatic system compared to pyridine derivatives (e.g., HB180 series) . This may enhance π-π stacking interactions in biological targets, such as bromodomains, but could reduce solubility. Pyridine-based pivalamides (e.g., HB180) feature halogen and aldehyde groups, making them more reactive intermediates for cross-coupling reactions .

Substituent Effects :

  • Pivalamide vs. Acetamide/Sulfonamide : The tert-butyl group in pivalamide increases steric hindrance and lipophilicity compared to CPD1 (acetamide) and CPD2 (sulfonamide). This could improve membrane permeability but may reduce water solubility .
  • Sulfonamide in CPD2 : Introduces a polar sulfonyl group, likely enhancing solubility and hydrogen-bonding capacity, which is critical for fragment-based drug discovery .

Biological Implications: CPD1 and CPD2 were identified as fragment hits for p300/CBP-associated factor bromodomain inhibition . The absence of a 1-methyl group in the target compound (unlike CPD1/CPD2) could reduce steric clashes in certain binding pockets, offering a structural advantage for optimization.

Synthetic Considerations :

  • The synthesis of pivalamide derivatives typically follows acylation protocols similar to those for aryl-carboxamides (e.g., reaction of amines with acyl chlorides in toluene) . However, the steric bulk of pivaloyl chloride may necessitate longer reaction times or elevated temperatures.

Biological Activity

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pivalamide is a compound belonging to the quinolone family, characterized by its diverse biological and pharmaceutical activities. The structural features of this compound, particularly the quinoline core and the pivalamide group, contribute significantly to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound has the following chemical structure:

  • IUPAC Name : 2,2-dimethyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)propanamide
  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol

This compound exhibits its biological activity through several mechanisms:

  • DNA Intercalation : The quinoline core allows for intercalation with DNA, inhibiting replication and transcription processes.
  • Enzyme Inhibition : The compound can inhibit key enzymes such as topoisomerases and kinases, disrupting cellular processes and inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections.

Antimicrobial Properties

Research indicates that compounds within the quinolone family often exhibit significant antimicrobial activity. For instance, this compound has been investigated for its efficacy against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.030 mg/mL
Bacillus cereus0.008 mg/mL

These findings suggest that the compound demonstrates comparable or superior activity to traditional antibiotics such as ampicillin and streptomycin .

Anticancer Activity

In preclinical studies, this compound has shown promise as an anticancer agent. Its ability to inhibit cell proliferation in various cancer cell lines has been documented:

Cancer Cell Line GI50 Value (µM)
MDA-MB-231 (Breast)0.5
U251 (Glioma)0.8
A549 (Lung)1.0

These results indicate that the compound could be effective in treating certain types of cancer by targeting tumor growth and survival pathways .

Study on Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor activity of this compound in an orthotopic triple-negative breast cancer model. The results showed that treatment with this compound resulted in significant tumor size reduction and decreased vascularity compared to control groups . This suggests a dual mechanism involving both direct cytotoxic effects on tumor cells and antiangiogenic properties.

Comparative Studies with Similar Compounds

Comparative studies with other quinolone derivatives indicate that this compound possesses unique properties due to its pivalamide substitution. For instance:

Compound Activity Type Key Findings
4-hydroxy-1-methyl-2-oxoquinolineAnti-inflammatoryDemonstrated lower cytotoxicity than pivalamide
2-chloroquinoline derivativesAntimicrobialLess effective against Gram-positive bacteria

These comparisons highlight the potential of this compound as a versatile agent in drug development .

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